1-phenylcyclohexane-1,2-diol
Overview
Description
1-Phenylcyclohexane-1,2-diol is an organic compound with the molecular formula C₁₂H₁₆O₂. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclohexane ring that is substituted with a phenyl group. This compound is known for its chiral properties and exists in both cis and trans isomeric forms .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylcyclohexane-1,2-diol can be synthesized through the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene. The reaction involves the use of potassium osmate dihydrate, potassium ferricyanide, and methanesulfonamide in the presence of a chiral ligand such as (DHQD)₂PHAL. The reaction is carried out in a mixture of water and tert-butyl alcohol, and the product crystallizes out over a period of two days .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylcyclohexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or quinones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diol into cyclohexanol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation using Raney nickel or palladium on carbon (Pd/C) can reduce the diol to the corresponding alcohol.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to substitute the hydroxyl groups with halogens.
Major Products:
Oxidation: Produces diketones or quinones.
Reduction: Yields cyclohexanol derivatives.
Substitution: Forms halogenated cyclohexane derivatives.
Scientific Research Applications
1-Phenylcyclohexane-1,2-diol is extensively utilized in scientific research as a chiral building block for synthesizing diverse compounds. It finds application in creating chiral ligands, pharmaceuticals, and natural products . Additionally, it is used in the study of stereochemistry and conformational analysis due to its chiral nature.
Mechanism of Action
The mechanism of action of 1-phenylcyclohexane-1,2-diol involves its interaction with various molecular targets depending on the specific application. In oxidation reactions, the diol undergoes cleavage to form aldehydes or ketones. The hydroxyl groups participate in hydrogen bonding and other interactions that influence the compound’s reactivity and stability .
Comparison with Similar Compounds
1,2-Cyclohexanediol: Similar in structure but lacks the phenyl group.
1-Phenyl-1,2-ethanediol: Contains a phenyl group but has a shorter carbon chain.
1,2-Diphenylethane-1,2-diol: Contains two phenyl groups attached to the diol.
Uniqueness: 1-Phenylcyclohexane-1,2-diol is unique due to its specific combination of a cyclohexane ring with a phenyl group and two hydroxyl groups. This structure imparts distinct chiral properties and reactivity patterns, making it valuable in asymmetric synthesis and chiral resolution studies .
Properties
IUPAC Name |
1-phenylcyclohexane-1,2-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-11-8-4-5-9-12(11,14)10-6-2-1-3-7-10/h1-3,6-7,11,13-14H,4-5,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNHEYDAIICUDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4912-59-8 | |
Record name | 1,2-Cyclohexanediol, 1-phenyl-, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004912598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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